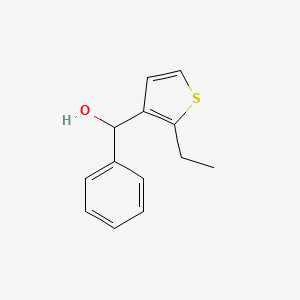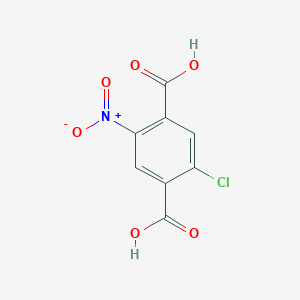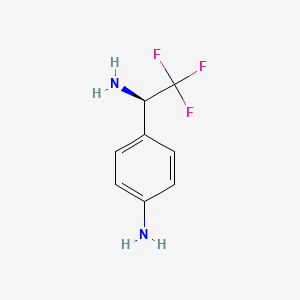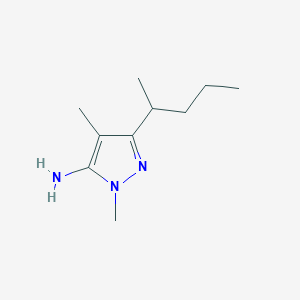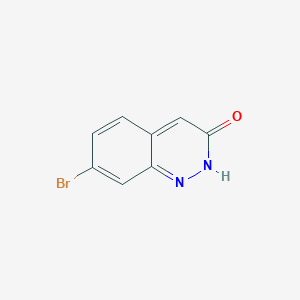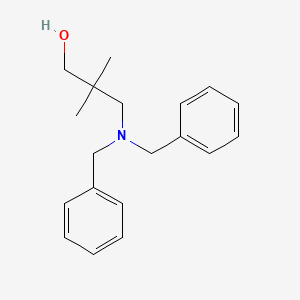
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is an organic compound that features a dibenzylamino group attached to a dimethylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of dibenzylamine with 2,2-dimethylpropanal in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the compound may modulate signaling pathways by binding to key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dibenzylamino)-1-methylcyclohexanol
- 3-(Dibenzylamino)-1-trifluoromethylcyclohexanol
- 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol
Uniqueness
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of both a dibenzylamino group and a dimethylpropanol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dibenzylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-19(2,16-21)15-20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,21H,13-16H2,1-2H3 |
InChI Key |
XFBBUVLTOLKTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


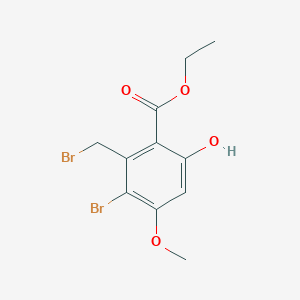
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
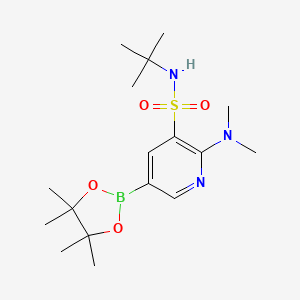



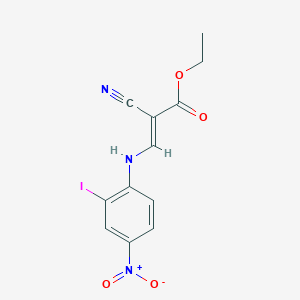
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
